molecular formula C13H16N4O2 B1670400 Diaveridine CAS No. 5355-16-8

Diaveridine

Cat. No. B1670400
Key on ui cas rn: 5355-16-8
M. Wt: 260.29 g/mol
InChI Key: LDBTVAXGKYIFHO-UHFFFAOYSA-N
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Patent
US04144263

Procedure details

A solution of α-carbethoxy-α-diethoxymethyl-β-(3,4-dimethoxyphenyl)-propionitrile (3.75 g) and an equivalent amount of potassium hydroxide in ethanol (70 ml) was heated at reflux for one hour. A solution of guanidine (0.035 mol) in ethanol (50 ml) was added and reflux was resumed. Ethanol was boiled off until the reaction temperature reached 85° C. After 17 hours at reflux the mixture was allowed to cool and the product was filtered and washed with ethanol giving a white solid which was purified as described in Example 5 to yield 1.4 g (54%) of the title compound, m.p. 231°-233° C.
Name
α-carbethoxy-α-diethoxymethyl-β-(3,4-dimethoxyphenyl)-propionitrile
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.035 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
C([C:6]([CH:20](OCC)OCC)([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=1)[C:7]#[N:8])(OCC)=O.[OH-].[K+].[NH2:29][C:30]([NH2:32])=[NH:31]>C(O)C>[NH2:32][C:30]1[N:31]=[C:7]([NH2:8])[C:6]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=2)=[CH:20][N:29]=1 |f:1.2|

Inputs

Step One
Name
α-carbethoxy-α-diethoxymethyl-β-(3,4-dimethoxyphenyl)-propionitrile
Quantity
3.75 g
Type
reactant
Smiles
C(=O)(OCC)C(C#N)(CC1=CC(=C(C=C1)OC)OC)C(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.035 mol
Type
reactant
Smiles
NC(=N)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
reached 85° C
TEMPERATURE
Type
TEMPERATURE
Details
After 17 hours at reflux the mixture
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with ethanol giving a white solid which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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